![molecular formula C12H13ClO2 B3038835 2-(4-Chloro-benzyl)-pent-4-enoic acid CAS No. 91393-56-5](/img/structure/B3038835.png)
2-(4-Chloro-benzyl)-pent-4-enoic acid
Overview
Description
The compound “2-(4-Chloro-benzyl)-pent-4-enoic acid” is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a pent-4-enoic acid group (a five-carbon chain with a double bond and a carboxylic acid group), and a chlorine atom attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzyl group, the introduction of the chlorine atom, and the formation of the pent-4-enoic acid group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring of the benzyl group, the carbon chain of the pent-4-enoic acid group, and the chlorine atom attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electron-rich benzene ring, the electron-withdrawing chlorine atom, and the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its aromaticity, the chlorine atom could influence its polarity, and the carboxylic acid group could contribute to its acidity .Scientific Research Applications
Chemical Reactions and Synthesis
- The Friedel–Crafts reactions involving benzene and pent-4-enoic acids, including variants like 2-(4-Chloro-benzyl)-pent-4-enoic acid, show that the products depend on the initial position of the double bond, contributing to the understanding of reaction mechanisms in organic chemistry (Ansell & Whitfield, 1971).
- Synthesis of 4-Oxo-tetrahydro-pyridine using a method involving 2-dimethylaminomethylene-5-substituted-3-oxo-pent-4-enoic acid benzyl esters demonstrates the compound's role in the efficient production of organic structures (Panunzio et al., 2004).
Crystal Engineering and Molecular Salts
- In a study on 2-Chloro-4-nitrobenzoic acid molecular salts with pyridyl and benzoic acid derivatives, researchers found that 2-(4-Chloro-benzyl)-pent-4-enoic acid played a role in crystal structure stabilization and demonstrated the importance of halogen bonds in these structures (Oruganti et al., 2017).
Study on Bromolactonisation
- Research on the bromolactonisation of alkenoic acids, including pent-4-enoic acids, with certain compounds highlights the compound's role in forming five-membered bromolactones, which is significant in organic synthesis (He, Yang, & Yan, 2010).
Amino Acid Derivatives Synthesis
- A study on derivatives of 2-amino-4-pentenoic acid (allylglycine) showed how its unsaturated bond can be epoxidized and cyclized to form 4-hydroxyproline derivatives, indicating the compound's utility in creating complex organic molecules (Krishnamurthy et al., 2014).
Exploration in Homogeneous Catalysis
- A study on the isomerisation of pent-1-ene to pent-2-ene, catalyzed by nickel and osmium compounds, provides insights into the reactivity and potential catalytic applications of pent-4-enoic acid derivatives in chemical transformations (Bingham, Webster, & Wells, 1972).
Novel Heterocyclic Compounds Synthesis
- Research describes the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a close variant of 2-(4-Chloro-benzyl)-pent-4-enoic acid, in synthesizing a series of heterocyclic compounds with potential antibacterial activities, demonstrating the compound's significance in medicinal chemistry (El-Hashash et al., 2015).
Photodecomposition Studies
- A study on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, shows the transformation of these compounds under UV irradiation, providing important insights into environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorobenzyl alcohol are known to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function.
Biochemical Pathways
For instance, the formation of oximes and hydrazones involves the reaction of aldehydes and ketones with hydroxylamine or hydrazine . This process can impact the concentration of ketones in the system .
Result of Action
Similar compounds like 2,4-dichlorobenzyl alcohol have been found to have antiseptic properties, suggesting that 2-(4-chloro-benzyl)-pent-4-enoic acid may also have antimicrobial effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pent-4-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCRVGFKUDDDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252666 | |
Record name | 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-benzyl)-pent-4-enoic acid | |
CAS RN |
91393-56-5 | |
Record name | 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91393-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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